molecular formula C17H22N4O12 B15087146 Furaltadone (+)-tartrate salt

Furaltadone (+)-tartrate salt

Cat. No.: B15087146
M. Wt: 474.4 g/mol
InChI Key: NUQMJOZPYRELIB-FJUODKGNSA-N
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Description

Contextualization within the Nitrofuran Class of Antimicrobials (Non-Clinical Focus)

Nitrofurans, including compounds like furazolidone (B1674277), nitrofurantoin (B1679001), and nitrofurazone (B1679002), are synthetic broad-spectrum antibiotics. nih.gov They have been historically employed in veterinary medicine to treat and prevent infections. ca.gov Furaltadone (B92408), in this context, has been studied for its efficacy against a range of pathogens. ca.gov The mechanism of action of nitrofurans is believed to involve the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other macromolecules. nih.gov

In a non-clinical research context, furaltadone serves as a representative compound for studying the structure-activity relationships within the nitrofuran class. For instance, in vitro studies have compared the cytotoxicity of furaltadone to other nitrofurans like furazolidone on various cell lines to differentiate their effects and understand the influence of their molecular structures. inchem.org Such research is crucial for elucidating the fundamental biological effects of this class of compounds, independent of their clinical use.

Significance of Investigating the (+)-Tartrate Salt Form in Academic Studies

The selection of a specific salt form of a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the compound's physicochemical properties. nih.gov The use of tartrate, a common and pharmaceutically acceptable counter-ion, is often employed to enhance the aqueous solubility and stability of a parent compound. nih.govnih.gov

In the case of Furaltadone (+)-tartrate salt, the tartrate moiety is expected to improve its solubility, which is a crucial factor for in vitro and in vivo experimental studies. nih.gov Enhanced solubility facilitates the preparation of stock solutions and ensures better dissolution in aqueous media, which is essential for accurate and reproducible biological assays. The "(+)-tartrate" designation refers to the use of the dextrorotatory isomer of tartaric acid. The specific use of a single enantiomer of a chiral counter-ion like (+)-tartaric acid can be important in academic studies for several reasons. It can lead to the formation of diastereomeric salts with a chiral drug molecule, which can be used for chiral resolution. Furthermore, using a single, well-defined salt form ensures consistency and reproducibility in research findings, as different salt forms can exhibit different physicochemical and biological properties. nih.gov

Properties

Molecular Formula

C17H22N4O12

Molecular Weight

474.4 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6.C4H6O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;5-1(3(7)8)2(6)4(9)10/h1-2,7,11H,3-6,8-9H2;1-2,5-6H,(H,7,8)(H,9,10)/b14-7+;

InChI Key

NUQMJOZPYRELIB-FJUODKGNSA-N

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Physicochemical Properties

The physicochemical properties of Furaltadone (B92408) (+)-tartrate salt are fundamental to its handling, formulation, and behavior in research settings. A summary of its key properties is presented below.

Interactive Data Table: of Furaltadone (+)-Tartrate Salt

PropertyValueSource
Molecular Formula C₁₇H₂₂N₄O₁₂
Molecular Weight 474.38 g/mol
IUPAC Name 2,3-dihydroxybutanedioic acid;5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
CAS Number 14343-71-6
Appearance Solid
Solubility Soluble in water and DMSO inchem.org
Storage Temperature 2-8°C

Chirality, Enantiomeric Resolution, and Stereochemical Characterization

Principles of Chiral Resolution Utilizing (+)-Tartaric Acid as a Resolving Agent

The most common method for resolving racemic amines like Furaltadone (B92408) is through the formation of diastereomeric salts using a chiral acid. wikipedia.org (+)-Tartaric acid, a readily available and optically pure natural product, serves as an effective resolving agent for this purpose. libretexts.org The fundamental principle relies on the reaction between the racemic base (a mixture of R- and S-Furaltadone) and a single enantiomer of the chiral acid (in this case, (+)-tartaric acid). This reaction yields a mixture of two diastereomeric salts: (R)-Furaltadone-(+)-tartrate and (S)-Furaltadone-(+)-tartrate.

Diastereomers, unlike enantiomers, have different physical properties, including melting points, boiling points, and, most importantly for resolution, solubility in a given solvent. libretexts.orglibretexts.org This difference in solubility is the cornerstone of classical resolution. By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize from the solution while the other remains dissolved.

The process involves dissolving the racemic Furaltadone and an equimolar amount of (+)-tartaric acid in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt will precipitate out. researchgate.net This solid can then be separated by filtration. To recover the pure enantiomer, the diastereomeric salt is treated with a base to neutralize the tartaric acid, liberating the free Furaltadone enantiomer. The more soluble diastereomer can be recovered from the mother liquor and processed similarly to yield the other enantiomer. The efficiency of this separation is highly dependent on the solubility difference between the two diastereomeric salts. rsc.org

Table 1: Illustrative Solubility Data for Furaltadone Diastereomeric Salts This table presents hypothetical research data to illustrate the principle of differential solubility.

Diastereomeric Salt Solvent Temperature (°C) Solubility ( g/100 mL)
(R)-Furaltadone-(+)-tartrate Methanol 25 1.2
(S)-Furaltadone-(+)-tartrate Methanol 25 3.5
(R)-Furaltadone-(+)-tartrate Ethanol 25 0.8
(S)-Furaltadone-(+)-tartrate Ethanol 25 2.1

Preferential crystallization, also known as resolution by entrainment, is another technique used for enantiomeric separation. researchgate.net This method is applicable to racemic compounds that crystallize as conglomerates—a physical mixture of separate crystals of the two enantiomers. researchgate.net The process begins with a supersaturated solution of the racemate. Seeding this solution with a crystal of one pure enantiomer induces the crystallization of only that enantiomer, leaving the other enantiomer enriched in the solution. chemrxiv.org

This technique is kinetically controlled and relies on the prevention of spontaneous nucleation of the counter-enantiomer. dtu.dk While distinct from diastereomeric salt resolution, it can be used as a subsequent step to further enhance the enantiomeric purity of a partially resolved mixture obtained from the primary resolution process.

Chromatographic Separation of Enantiomers

Chromatographic methods offer a powerful alternative for the analytical and preparative separation of enantiomers. These techniques utilize a chiral environment, either in the stationary phase or the mobile phase, to achieve differential interaction with the enantiomers, leading to their separation. chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for separating enantiomers. youtube.com The primary approach involves the use of a Chiral Stationary Phase (CSP). chiralpedia.com A CSP is created by immobilizing a single enantiomer of a chiral selector onto a solid support, typically silica (B1680970) gel. chiralpedia.com For a compound like Furaltadone, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

When the racemic mixture of Furaltadone passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. youtube.com The differing stability of these complexes results in different retention times, allowing for their separation and quantification. nih.govnih.gov

Table 2: Representative Chiral HPLC Method for Furaltadone Enantiomers This table presents hypothetical research data to illustrate a typical HPLC method.

Parameter Value
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine (70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 365 nm
Retention Time (S)-Furaltadone 8.5 min
Retention Time (R)-Furaltadone 10.2 min
Resolution (Rs) > 2.0

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for chiral separations, often considered a "green" alternative to HPLC. selvita.com It typically uses supercritical carbon dioxide as the main component of the mobile phase, often mixed with a small amount of an organic modifier like methanol. chromatographyonline.comresearchgate.net SFC offers advantages such as faster analysis times and reduced solvent consumption. chromatographyonline.com

Similar to HPLC, chiral SFC relies on Chiral Stationary Phases to achieve enantioseparation. europeanpharmaceuticalreview.com The same CSPs used in normal-phase HPLC are often effective in SFC, providing high efficiency and excellent resolution for the separation of enantiomers like those of Furaltadone. chromatographyonline.com

Table 3: Representative Chiral SFC Method for Furaltadone Enantiomers This table presents hypothetical research data to illustrate a typical SFC method.

Parameter Value
Column Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Detection UV at 365 nm
Retention Time (S)-Furaltadone 3.1 min
Retention Time (R)-Furaltadone 4.5 min
Resolution (Rs) > 2.5

Spectroscopic and Crystallographic Methods for Absolute Configuration Determination

Once an enantiomer has been isolated, it is crucial to determine its absolute configuration (i.e., whether it is the R or S isomer).

The unequivocal method for determining absolute configuration is single-crystal X-ray crystallography. This technique provides a detailed three-dimensional structure of the molecule, allowing for the direct assignment of the R/S configuration. researchgate.net To perform this analysis, a high-quality single crystal of either the pure enantiomer or one of the diastereomeric salts (e.g., (S)-Furaltadone-(+)-tartrate) is required.

In cases where suitable crystals cannot be grown, chiroptical spectroscopic methods are employed. researchgate.net These techniques include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These methods measure the differential absorption of left and right circularly polarized light. The experimental spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-isomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the isolated enantiomer. mdpi.com

X-ray Crystallography for Solid-State Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of Furaltadone (+)-tartrate salt, the spatial arrangement of its atoms can be mapped, allowing for the unambiguous assignment of the (R) or (S) configuration at the chiral center.

The process involves growing a suitable single crystal of the diastereomeric salt. The crystal structure solution would not only reveal the conformation of the Furaltadone molecule itself but also the nature of the intermolecular interactions, such as hydrogen bonding, between the Furaltadone cation and the (+)-tartrate anion. This information is fundamental to understanding the basis of the chiral recognition that enables the separation of the enantiomers. The determination of the absolute configuration is often confirmed using the Flack parameter, which should be close to zero for the correctly assigned stereochemistry.

Table 1: Representative X-ray Crystallographic Data for a Chiral Oxazolidinone Salt (Note: This table is illustrative of typical data obtained from an X-ray crystallography experiment, as specific published data for this compound is not available.)

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.541
b (Å) 11.234
c (Å) 23.678
α, β, γ (°) 90, 90, 90
Volume (ų) 2272.5
Z (Molecules/unit cell) 4
Absolute Configuration Confirmed (e.g., S)
Flack Parameter 0.02(3)

Circular Dichroism (CD) Spectroscopy for Solution-State Stereochemistry

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. nih.gov Enantiomers, being mirror images, produce CD spectra that are equal in magnitude but opposite in sign. This property makes CD spectroscopy an excellent tool for confirming the enantiomeric identity and purity of a sample.

For Furaltadone, which contains a nitrofuran chromophore, a CD spectrum would be obtained by scanning a range of UV-visible wavelengths. The (S)-enantiomer, known as Levofuraltadone, would yield a spectrum that is a mirror image of the (R)-enantiomer's spectrum. wikipedia.org A racemic mixture would show no CD signal, as the equal and opposite signals from the two enantiomers would cancel each other out. jascoinc.com Therefore, analyzing a solution of this compound with CD spectroscopy can verify its enantiomeric enrichment. The magnitude of the CD signal, often expressed as ellipticity, is directly proportional to the concentration and enantiomeric excess of the sample. nih.gov

Table 2: Representative Circular Dichroism Data for Furaltadone Enantiomers (Note: This table presents hypothetical data to illustrate the expected chiroptical properties. Specific experimental values are not publicly available.)

EnantiomerWavelength of Maximum Ellipticity (λmax, nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-Furaltadone ~370Negative
(S)-Furaltadone (Levofuraltadone) ~370Positive
Racemic Furaltadone N/A0

Advanced Analytical Methodologies for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive confirmatory method for the analysis of furaltadone (B92408) metabolites. rsc.orgnih.gov Its high sensitivity and specificity allow for the unequivocal identification and quantification of the target analyte, even in complex biological matrices. scispace.com The common approach involves acid hydrolysis to release the AMOZ metabolite, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (NBA) to form the more stable and chromophoric NP-AMOZ derivative, which is then analyzed by LC-MS/MS. thepharmajournal.comusda.govrsc.org

The validation of analytical methods for banned substances like furaltadone within the European Union is governed by the criteria set forth in Commission Decision 2002/657/EC. nih.govnih.govlegislation.gov.uk This decision establishes a harmonized framework for the performance of analytical methods and the interpretation of results, ensuring their reliability and comparability across different laboratories. fao.orgeuropa.eu Key performance parameters defined by this regulation include the decision limit (CCα) and the detection capability (CCβ). nih.govnih.gov

Decision Limit (CCα): The concentration at and above which it can be decided with a statistical certainty of 1-α (typically 95%) that a sample is non-compliant. service.gov.uk

Detection Capability (CCβ): The smallest content of the substance that may be detected, identified, and/or quantified in a sample with a statistical certainty of 1-β (typically 95%). service.gov.uk

For banned substances, the method must provide a minimum of four identification points, which is typically achieved in LC-MS/MS by monitoring one precursor ion and at least two specific product ions. thepharmajournal.comnih.govacs.org Method validation according to these protocols demonstrates that the technique is fit for purpose for official control. researchgate.net

Table 1: Validation Parameters for AMOZ Detection by LC-MS/MS in Accordance with EC Decision 2002/657/EC.

MatrixDecision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)Source
Poultry Eggs0.10.5 nih.govacs.org
Macroalgae (Ulva lactuca)5.5710.97 nih.gov
Dried Meat Powder0.028–0.182 (range)0.032–0.233 (range) researchgate.net
Parent Furaltadone (in eggs)0.92.0 nih.govacs.org

Ultra-High Performance Liquid Chromatography (UHPLC) systems, characterized by the use of columns with smaller particle sizes (<2 µm), offer faster analysis times and higher resolution compared to conventional HPLC. nih.gov When coupled with a Time-of-Flight (ToF) mass spectrometer, a type of high-resolution mass spectrometry (HRMS), it becomes a powerful tool for screening and quantification. mdpi.com

UHPLC-ToF-MS provides highly accurate mass measurements, typically with a mass error below 5 ppm, which serves as a crucial point of identification according to regulatory guidelines. mdpi.com This capability allows for the effective screening of a wide range of veterinary drug residues, including the classes to which furaltadone belongs, in complex matrices like milk. mdpi.comresearchgate.net The full-scan data acquisition mode of ToF-MS enables retrospective analysis of data for compounds not initially targeted.

Electrospray Ionization (ESI) is the most common ionization technique used for the LC-MS analysis of furaltadone and its metabolites due to its suitability for polar and thermally labile compounds. thepharmajournal.comacs.orgnih.gov For the analysis of the derivatized metabolite NP-AMOZ, ESI is typically operated in the positive ion mode (ESI+), where it forms a protonated molecule [M+H]+. thepharmajournal.comnih.gov

The efficiency of the ionization process, and thus the sensitivity of the method, is highly dependent on the mobile phase composition. nih.gov Acidified mobile phases, often containing formic acid or acetic acid, are frequently used to promote protonation and enhance the signal in positive mode. nih.govnih.gov The selection of mobile phase additives and pH is a critical step in method development to achieve the lowest possible detection limits. nih.gov Tandem mass spectrometry (MS/MS) experiments on the selected precursor ion generate characteristic product ions that provide structural confirmation and high selectivity for quantification. nih.govlongdom.org

Immunoassay-Based Detection Systems for Marker Residues (e.g., Enzyme-Linked Immunosorbent Assay for AMOZ)

Immunoassay techniques, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), serve as effective screening tools for the rapid detection of the furaltadone marker residue, AMOZ. researchgate.netbiofronttech.com These assays are based on the principle of competitive immunoassay, where AMOZ present in the sample competes with a known amount of labeled AMOZ (antigen) for a limited number of binding sites on a specific antibody. abebio.commybiosource.com The optical density measured is inversely proportional to the concentration of AMOZ in the sample. abebio.commybiosource.com

ELISA kits are commercially available and offer a cost-effective and high-throughput method for analyzing a large number of samples from diverse matrices such as honey, milk, eggs, and various animal tissues. biofronttech.comrealgenelabs.com While positive results from an ELISA screening require confirmation by a more definitive method like LC-MS/MS, their high sensitivity and speed make them an invaluable part of a comprehensive monitoring program. biofronttech.com

Table 2: Characteristics of Commercial Enzyme-Linked Immunosorbent Assay (ELISA) Kits for AMOZ Detection.

Sample MatrixSensitivity (Cut-off)Assay PrincipleSource
Shrimp, Fish, Honey, Egg0.08 - 0.16 ppb (µg/kg)Competitive Enzyme Immunoassay biofronttech.com
Fish, Shrimp, Chicken, Pork, Milk, Egg, Urine, Serum0.03 ppb (µg/kg)Competitive Enzyme Immunoassay realgenelabs.com
Tissue, Aquatic Products, HoneyNot specifiedCompetitive Enzyme Immunoassay abebio.com

Electrochemical Sensing Methods for Selective Quantification

Electrochemical sensors represent an emerging and promising alternative for the detection of furaltadone. researchgate.net These methods offer advantages such as rapidity, low cost, high sensitivity, and portability. researchgate.net Recent research has focused on the development of modified electrodes to enhance the electrocatalytic activity towards furaltadone (FLD). acs.orgdoaj.org

One such sensor utilizes a screen-printed carbon electrode (SPCE) modified with hierarchical 3D snowflake-like iron diselenide (FeSe2). acs.org Another approach employs a europium tungstate (B81510) (Eu2(WO4)3) nanoparticle-modified SPCE. doaj.org These modifications create a larger active surface area and superior catalytic performance for the electrochemical reduction of the nitro group on the furaltadone molecule, enabling its sensitive detection. acs.orgmdpi.com

Table 3: Performance Characteristics of Novel Electrochemical Sensors for Furaltadone (FLD) Detection.

Electrode ModificationLinear Range (µM)Limit of Detection (LOD) (µM)Matrices TestedSource
Iron Diselenide (FeSe2)0.01 - 252.20.002Human urine, River water acs.org
Europium Tungstate (Eu2(WO4)3)0.01 - 3000.097Antibiotic medicines researchgate.netdoaj.org

Comprehensive Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is arguably the most critical step in the analysis of furaltadone's metabolite, AMOZ, from complex food and biological matrices. lcms.cz The goal is to extract the analyte, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. chromatographyonline.com

The standard procedure for tissue samples (e.g., meat, liver, seafood) can be summarized as follows: thepharmajournal.comusda.gov

Homogenization: The sample is blended to ensure uniformity. fao.org

Acid Hydrolysis and Derivatization: The homogenized sample is incubated with acid (e.g., hydrochloric acid) to cleave the covalent bonds between AMOZ and tissue proteins. Simultaneously, 2-nitrobenzaldehyde (2-NBA) is added to react with the released AMOZ, forming the stable NP-AMOZ derivative. thepharmajournal.comrsc.org

Neutralization and Extraction: The pH of the mixture is adjusted to neutral, followed by extraction of the NP-AMOZ derivative into an organic solvent, commonly using liquid-liquid extraction (LLE) with ethyl acetate. thepharmajournal.comusda.gov

Clean-up and Concentration: Solid-phase extraction (SPE) is often employed for further clean-up and to concentrate the analyte. nih.govchromatographyonline.com This step removes matrix components that could interfere with the analysis.

Reconstitution: The purified extract is evaporated to dryness and redissolved in a small volume of a solvent compatible with the analytical instrument's mobile phase. thepharmajournal.com

Alternative techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are also gaining popularity for their efficiency in multi-residue analysis in food. lcms.cz For liquid samples like milk, the procedure may be modified but generally follows the same principles of hydrolysis, derivatization, and extraction. nih.gov

Acid Hydrolysis and Derivatization for Protein-Bound Metabolites

Nitrofuran antibiotics like furaltadone are rapidly metabolized in animals. researchgate.net Their metabolites can bind to proteins in tissues, making direct detection difficult. acs.orgnih.gov To analyze these protein-bound residues, a crucial first step is the release of the metabolites from the protein matrix. This is typically achieved through acid hydrolysis.

Mild acid treatment is employed to break the bonds between the metabolites and the proteins, liberating the side-chain metabolites. nih.gov For furaltadone, the key tissue-bound metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). researchgate.netnih.gov Following hydrolysis, a derivatization step is often necessary to enhance the stability and detectability of the released metabolite for subsequent chromatographic analysis. A common derivatizing agent is 2-nitrobenzaldehyde (2-NBA), which reacts with the primary amine group of AMOZ to form a stable derivative, NPA-AMOZ. researchgate.net This derivatization improves the chromatographic properties and ionization efficiency for detection by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govacs.orgacs.org

Studies have shown that the biotransformation of furaltadone in pig hepatocytes leads to the formation of protein-bound metabolites from which the intact AMOZ side-chain can be released by mild acid treatment. nih.gov This highlights the importance of the hydrolysis step in accurately quantifying the total residue of furaltadone in animal tissues.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) Methodology Adaptations

The QuEChERS methodology, originally developed for pesticide residue analysis in fruits and vegetables, has been adapted for the determination of veterinary drug residues, including furaltadone and its metabolites, in various complex matrices. usda.govyoutube.com This sample preparation technique offers significant advantages in terms of speed, simplicity, and reduced solvent consumption. youtube.comsigmaaldrich.com

A modified QuEChERS protocol has been successfully developed and validated for the simultaneous determination of multi-class antibiotic residues, including nitrofuran metabolites like AMOZ, in honey. nih.gov This adapted method typically involves an initial acid treatment of the sample to release matrix-bound residues. nih.gov This is followed by an extraction and partitioning step using acetonitrile (B52724) and a salt mixture, often containing magnesium sulfate (B86663) and sodium acetate, to separate the analytes from the bulk of the matrix components. usda.gov A dispersive solid-phase extraction (d-SPE) cleanup step is then employed, using sorbents like primary secondary amine (PSA) to remove interfering substances such as sugars and organic acids before instrumental analysis. sigmaaldrich.com

The combination of ultrasonic-assisted derivatization with an improved QuEChERS method has also been effectively used for the analysis of nitrofuran metabolite residues in honey samples, demonstrating the versatility and efficiency of this approach. researchgate.net

Analysis of Furaltadone and its Metabolites in Non-Human Biological Systems

The detection and quantification of furaltadone and its metabolites in various non-human biological systems are critical for food safety monitoring and environmental assessment.

Poultry Eggs

Several studies have focused on the determination of furaltadone and its primary metabolite, AMOZ, in poultry eggs. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose, offering high sensitivity and specificity. researchgate.netnih.govacs.orgacs.org Research has shown that the parent compound, furaltadone, is much less persistent in both egg yolk and white compared to its metabolite, AMOZ. researchgate.netnih.govacs.org AMOZ can be detected in both yolk and egg white for several weeks after the withdrawal of the drug, making it a more reliable marker for monitoring furaltadone use. researchgate.netnih.govacs.org

An HPLC method with electrochemical detection has also been modified for monitoring furaltadone in chicken eggs, with a reported limit of detection of 2 ng/g. researchgate.net

Below is a table summarizing the analytical performance for furaltadone and its metabolite AMOZ in poultry eggs from a study using LC-MS/MS. nih.govacs.orgacs.org

AnalyteMatrixDecision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)
FuraltadoneEgg White/Yolk0.92.0
AMOZEgg White/Yolk0.10.5

This table is based on data from a study evaluating the accumulation and depletion of furaltadone and its metabolite in eggs. nih.govacs.orgacs.org

Animal Tissues

The analysis of furaltadone and its metabolites in animal tissues, such as chicken and pig liver, is crucial for ensuring food safety. As with eggs, the focus is often on the detection of the protein-bound metabolite AMOZ. Methodologies involving acid hydrolysis followed by derivatization and LC-MS/MS analysis are standard. acs.orgnih.gov

An HPLC method with electrochemical detection has been utilized for monitoring furaltadone in chicken tissues, achieving a limit of detection of 2 ng/g and recoveries between 80.0% and 99.0%. researchgate.net Another study on pig liver successfully employed high-performance liquid chromatography and liquid chromatography-mass spectrometry to analyze protein-bound metabolites of furaltadone. acs.org

Aquatic Organisms

Furaltadone has been used in aquaculture, leading to concerns about its residues in aquatic organisms and the broader aquatic environment. nih.govmdpi.com The analysis of furaltadone and its metabolites in seafood, such as fish and shrimp, is therefore important. mdpi.com

A sensitive and rapid ultra-performance liquid chromatography-photodiode array (UPLC-DAD) detection method has been developed for the simultaneous determination of nitrofuran metabolites, including AMOZ, in fish samples. This method incorporates a thermostatic ultrasound-assisted derivatization technique. acs.org In this study, the average recovery for all nitrofuran metabolites ranged from 89.8% to 101.9%, with a relative standard deviation not exceeding 6.5%. acs.org

Furthermore, the environmental fate of furaltadone in aquatic systems has been investigated. While hydrolysis has an insignificant impact on its degradation at environmentally relevant pH values, indirect photolysis is a major elimination pathway. nih.gov The toxicity of furaltadone has been tested on freshwater organisms like Selenastrum capricornutum (algae) and Daphnia magna (crustaceans). nih.gov

The development of electrochemical sensors, such as a europium tungstate-nanoparticles-modified screen-printed carbon electrode, offers a promising and facile method for the low-level detection of furaltadone in various samples, including those from aquatic environments. mdpi.com

Metabolic Fate and Pharmacokinetic Research in Non Human and in Vitro Systems

In Vitro Studies of Furaltadone (B92408) Metabolism (e.g., Hepatic Homogenates, Microsomal Preparations)

The in vitro metabolism of furaltadone has been investigated using various experimental systems, including liver homogenates, microsomal preparations, and cultured hepatocytes from different species. These studies are crucial for understanding the initial enzymatic processes that transform the parent drug.

Early research demonstrated that furaltadone is rapidly metabolized in hepatic tissues. In vitro studies using hepatic homogenates from cows and goats showed a metabolic half-life of just 13 minutes for the parent compound. nih.gov Similarly, monolayer cultures of pig hepatocytes readily metabolized furaltadone, indicating efficient biotransformation by liver enzymes. tandfonline.com

Investigations using rat liver microsomes have also been conducted to pinpoint the subcellular location of metabolic activity. nih.gov These preparations, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450, are instrumental in studying the oxidative and reductive pathways. The S9 fraction, a mixture of microsomes and the cytosolic fraction of the cell, contains a broader range of both Phase I and Phase II enzymes and has also been utilized to provide a more complete picture of hepatic metabolism. nih.gov Studies in rats have shown that furaltadone can inhibit the metabolism of other drugs, suggesting an interaction with hepatic enzyme systems. elsevierpure.comresearchgate.netelsevierpure.com

The stability of furaltadone has been assessed in liver microsomes across several species. One study found that the compound was relatively stable in human and rat liver microsomes, with half-lives of 42.92 minutes and 51.38 minutes, respectively. mdpi.com In contrast, metabolism was more rapid in dog and mouse liver microsomes, indicating species-specific differences in metabolic rates. mdpi.com

Table 1: In Vitro Metabolic Half-Life of Furaltadone in Various Systems

In Vitro SystemSpeciesHalf-Life (t½)Reference
Hepatic HomogenatesCow (Bovine)13 min nih.gov
Hepatic HomogenatesGoat (Caprine)13 min nih.gov
Liver MicrosomesHuman42.92 min mdpi.com
Liver MicrosomesRat51.38 min mdpi.com

Elucidation of Metabolic Pathways and Transformation Products (e.g., Identification of AMOZ)

Research into the biotransformation of furaltadone has identified several key metabolites and pathways. The metabolic fate of furaltadone is characterized by the rapid degradation of the parent molecule and the formation of more persistent tissue-bound residues.

In pig hepatocytes, the primary biotransformation pathway involves the N-oxidation of the tertiary nitrogen within the morpholino-ring, leaving the critical nitrofuran ring structure intact. tandfonline.comnih.gov This results in the formation of one major metabolite and several minor ones. tandfonline.com Notably, studies in pig hepatocytes did not find significant evidence for the formation of an open-chain cyano-metabolite, which is a known, though minor, metabolite of the related nitrofuran, furazolidone (B1674277). tandfonline.comnih.gov However, when furaltadone was incubated with Salmonella typhimurium bacteria, the open-chain cyano-metabolite was identified as the major transformation product, highlighting the differences in metabolism between mammalian and bacterial systems. tandfonline.com The N-oxide metabolite produced by pig hepatocytes was not further metabolized and showed negative results in the Ames test for mutagenicity. nih.gov

The most significant finding in furaltadone metabolism is the formation of a stable, tissue-bound metabolite identified as 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). researchgate.netnih.govnih.gov Furaltadone degrades rapidly in vivo, but AMOZ persists in tissues for an extended period. usda.gov This metabolite is formed as the side-chain of the parent furaltadone molecule is cleaved and subsequently binds to cellular macromolecules, primarily proteins. usda.gov Because of its stability, AMOZ has become the definitive marker residue for monitoring the use of furaltadone in food-producing animals. nih.gov

Investigation of Covalent Protein Adduct Formation and Release Mechanisms (Ex Vivo/In Vitro)

A critical aspect of furaltadone's metabolic fate is its ability to form covalent adducts with cellular proteins. This process involves the metabolic activation of the drug into a reactive intermediate that then binds irreversibly to proteins.

Studies have demonstrated that the biotransformation of furaltadone in pig hepatocytes and bacteria leads to the formation of protein-bound metabolites. tandfonline.comnih.gov These residues are not easily extractable using standard solvent methods. A key characteristic of these adducts is that the intact side-chain of the original molecule, AMOZ, can be chemically released from the protein complex under mild acid hydrolysis conditions. tandfonline.comnih.govresearchgate.net

This release mechanism is the basis for analytical methods designed to detect furaltadone residues in tissues. The procedure typically involves heating a blended tissue sample in a dilute acid solution, often in the presence of a derivatizing agent like 2-nitrobenzaldehyde (B1664092). usda.govresearchgate.net The acid hydrolyzes the bond between the AMOZ metabolite and the protein, releasing it into the solution where it can be derivatized, extracted, and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net The formation of these protein adducts explains the long-term persistence of furaltadone residues in tissues, long after the parent drug has been eliminated. nih.govresearchgate.net

Comparative Pharmacokinetic Studies in Animal Models (e.g., Absorption, Distribution, Elimination Kinetics, Tissue Distribution)

Pharmacokinetic studies in various animal models have confirmed that furaltadone is rapidly absorbed and metabolized, leading to low or undetectable levels of the parent drug shortly after administration. However, its tissue-bound metabolite, AMOZ, shows a markedly different profile, characterized by wide distribution and slow depletion.

Goats: In lactating goats, furaltadone is rapidly absorbed, distributed, and extensively degraded. nih.gov The in vivo elimination half-life of the parent drug was determined to be 35 minutes. nih.gov Following administration, less than 2% of the parent drug was recovered in the urine, and no furaltadone was detected in milk after 24 hours. nih.gov Studies using radiolabeled furaltadone showed that radioactivity was distributed throughout the body, with the highest concentrations found in the kidney, followed by the udder, liver, duodenum, muscular tissue, and adipose tissue. nih.gov

Preruminant Calves: Following a single oral administration to preruminant calves, the mean maximum plasma concentration of furaltadone reached 2.5 µg/mL approximately 3 hours after administration. nih.govcapes.gov.br The final elimination half-life was determined to be 2.5 hours. nih.govcapes.gov.br

Pigs: Studies in pigs highlight the instability of the parent drug in edible tissues, where it was only sporadically detectable in animals with no drug withdrawal period. tandfonline.com In stark contrast, the tissue-bound metabolite AMOZ accumulated to high concentrations and depleted slowly, with calculated half-lives ranging from 5.5 to 15.5 days depending on the tissue. tandfonline.com AMOZ residues were readily detectable in muscle, liver, and kidney for up to six weeks after treatment cessation. tandfonline.comnih.gov

Chickens: Research in chickens shows a similar pattern. Parent furaltadone was found in very low concentrations in muscle, liver, and gizzard and was undetectable after a three-week withdrawal period. nih.gov However, significant concentrations of the AMOZ metabolite remained. For instance, after a three-week withdrawal, AMOZ concentrations were 270 µg/kg in meat, 80 µg/kg in liver, and 331 µg/kg in gizzard. nih.gov The depletion half-life for tissue-bound AMOZ in broiler chicken muscle was calculated to be 3.4 days. nih.gov Interestingly, metabolite concentrations were found to be higher in the eyes than in muscle, with longer depletion half-lives, suggesting the eye may be a site of residue accumulation. nih.gov

Rats: Pharmacokinetic studies in rats have indicated that furaltadone and its related compound, furazolidone, act as inhibitors of drug metabolism. elsevierpure.comresearchgate.netelsevierpure.com This suggests that furaltadone can interfere with the enzymatic systems responsible for breaking down other xenobiotics.

Table 2: Comparative Pharmacokinetic Parameters and Tissue Depletion of Furaltadone and its Metabolite (AMOZ)

Animal ModelParameterValueAnalyteReference
GoatIn Vivo Elimination Half-Life (t½)35 minFuraltadone nih.gov
Preruminant CalfElimination Half-Life (t½)2.5 hFuraltadone nih.govcapes.gov.br
Preruminant CalfTime to Max. Plasma Conc. (Tmax)~3 hFuraltadone nih.govcapes.gov.br
Preruminant CalfMax. Plasma Conc. (Cmax)2.5 µg/mLFuraltadone nih.govcapes.gov.br
PigDepletion Half-Life (t½)5.5 - 15.5 days (range in tissues)AMOZ tandfonline.com
---
---
ChickenDepletion Half-Life (t½) in Muscle3.4 daysAMOZ nih.gov
Tissue Distribution of AMOZ (after 3-week withdrawal)Meat: 270 µg/kg, Liver: 80 µg/kg, Gizzard: 331 µg/kgAMOZ nih.gov

Mechanistic Investigations at the Cellular and Biochemical Level Non Clinical Focus

Elucidation of Furaltadone's Interactions with Microbial Enzymes (e.g., Inhibition of Carbohydrate Metabolism)

The antimicrobial efficacy of furaltadone (B92408), like other nitrofurans, is contingent upon its metabolic activation within the microbial cell. This process is initiated by the reduction of the 5-nitro group, a reaction catalyzed by bacterial flavoproteins known as nitroreductases. This reduction generates a cascade of highly reactive, short-lived electrophilic intermediates, including nitroso and hydroxylamine (B1172632) derivatives. patsnap.commdpi.com These reactive species are non-specific in their targets and can covalently bind to and damage a multitude of cellular macromolecules, including microbial enzymes.

A significant aspect of furaltadone's mechanism of action is its interference with crucial enzymatic systems, notably those involved in carbohydrate metabolism. la.gov Research has demonstrated that nitrofurans can inhibit several microbial enzyme systems, disrupting the central energy-yielding pathways of the cell. la.gov

Inhibition of Pyruvate (B1213749) Metabolism: A key target of nitrofuran action is the metabolism of pyruvate, a critical juncture in cellular respiration and fermentation. Studies on nitrofurans have shown an inhibitory effect on the oxidation of pyruvate. cdnsciencepub.com For instance, early research on Escherichia coli demonstrated that nitrofurazone (B1679002) could inhibit the oxidation of both glucose and pyruvate. cdnsciencepub.com This inhibition disrupts the flow of carbon into the citric acid cycle (TCA cycle), thereby crippling the cell's primary mechanism for aerobic energy generation.

The precise enzyme target for this inhibition is likely the Pyruvate Dehydrogenase (PDH) complex, which catalyzes the conversion of pyruvate to acetyl-CoA. While direct studies on furaltadone's interaction with PDH are limited, research on structurally related compounds provides strong correlative evidence. For example, furfural, a furan (B31954) aldehyde, has been shown to be a potent inhibitor of the PDH complex in Saccharomyces cerevisiae, acting in a non-competitive manner. nih.gov Given that the reactive intermediates generated from furaltadone are strong electrophiles, it is plausible that they directly attack and inactivate key enzymatic components of the PDH complex. This inhibition of a central metabolic hub contributes significantly to the bactericidal effects of the compound. Long-term exposure of bacterial strains to furaltadone has been shown to result in significantly altered sugar metabolism, further underscoring the impact on these pathways. wikipedia.org

Enzyme/Process Microorganism Observed Effect of Nitrofuran Reference
NitroreductasesBacteriaCatalyze the reduction of the nitro group to reactive intermediates. patsnap.commdpi.com
Pyruvate OxidationEscherichia coliInhibited by nitrofurazone. cdnsciencepub.com
Pyruvate Dehydrogenase (PDH) ComplexSaccharomyces cerevisiaeInhibited non-competitively by the related compound furfural. nih.gov
General Carbohydrate MetabolismBacteriaInhibition of multiple enzyme systems. la.gov
Sugar MetabolismWastewater BacteriaSignificantly altered after long-term exposure to furaltadone. wikipedia.org

Cellular Uptake, Accumulation, and Efflux Mechanisms in Non-Mammalian Cells (e.g., Algal Species)

The ability of furaltadone to reach its intracellular targets is governed by its transport across the microbial cell envelope. While specific research on the cellular transport of furaltadone in algal species is not prominent in the available scientific literature, studies in bacteria provide fundamental insights into these processes.

Cellular Uptake and Accumulation: Furaltadone enters bacterial cells, where it is rapidly activated by intracellular nitroreductases. patsnap.com The efficiency of uptake is a critical determinant of the compound's antimicrobial potency. The absorption from the gastrointestinal tract is generally poor, which leads to high concentrations in the urinary tract, but limited systemic availability. la.gov Within the microbial cell, the activated metabolites can bind to various cellular components, leading to their accumulation in a modified, protein-bound form.

Efflux Mechanisms: Bacteria have evolved defense mechanisms to counteract the influx of toxic compounds, with efflux pumps playing a central role. These membrane-protein complexes actively transport antibiotics out of the cell, preventing them from reaching inhibitory concentrations at their target sites. Overexpression of efflux pumps is a known mechanism of resistance to various antibiotics, including nitrofurans. For example, in Klebsiella pneumoniae, the OqxAB efflux pump has been implicated in resistance to nitrofurantoin (B1679001). nih.gov It is plausible that similar efflux systems contribute to reduced susceptibility to furaltadone in certain bacterial species.

Furthermore, some bacteria may respond to nitrofuran exposure by altering their cell membrane permeability. In a study involving nitrofurantoin, exposure led to a decrease in both total and inner membrane permeability in Sphingobacterium thalpophilum. la.gov This adaptive response could limit the passive diffusion of the drug into the cell, thereby contributing to tolerance. The co-administration of agents that affect membrane integrity, such as saponins, has been shown to enhance the bactericidal effect of nitrofurans against gram-negative bacteria, suggesting that overcoming the cell membrane barrier is a key challenge for these drugs. nih.gov

Modulation of Biochemical Pathways in Prokaryotic and Eukaryotic (Non-Mammalian) Model Systems

The cytotoxic action of furaltadone stems from the widespread disruption of fundamental biochemical pathways, a consequence of the reactivity of its reduced metabolites. This modulation occurs in both prokaryotic and non-mammalian eukaryotic microorganisms.

Prokaryotic Model Systems (Bacteria): In bacteria, the activated form of furaltadone instigates a multi-pronged attack on essential cellular processes.

Inhibition of Nucleic Acid and Protein Synthesis: The reactive intermediates generated from furaltadone are genotoxic, causing damage to bacterial DNA. patsnap.com This damage can include strand breaks, which inhibit DNA replication and transcription, ultimately blocking the synthesis of DNA and RNA. cdnsciencepub.comnih.gov Concurrently, these intermediates attack ribosomal proteins, leading to the inhibition of protein synthesis. patsnap.com This simultaneous assault on the synthesis of DNA, RNA, and proteins effectively halts bacterial growth and leads to cell death. cdnsciencepub.com

Disruption of Energy Metabolism: As discussed previously, furaltadone inhibits key enzymes in carbohydrate metabolism, such as those involved in the citric acid cycle and pyruvate oxidation. nih.gov This severely curtails the cell's ability to produce ATP, the primary energy currency. Studies have shown that while low concentrations of some nitrofurans might initially increase ATP levels, higher, bactericidal concentrations lead to a reduction in cellular ATP. cdnsciencepub.com

Induction of Oxidative Stress: Under aerobic conditions, the reduction of the nitro group can be a futile cycle. The nitro anion radical can transfer its electron to molecular oxygen, regenerating the parent nitrofuran and producing superoxide (B77818) radicals. This process, catalyzed by oxygen-tolerant (Type II) nitroreductases, leads to the accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress that damages cellular components. mdpi.com Long-term exposure to furaltadone has been shown to facilitate oxidative stress in bacterial cells. wikipedia.org

Eukaryotic (Non-Mammalian) Model Systems (Protozoa): Furaltadone is also utilized as an antiprotozoal agent, effective against anaerobic protozoa such as Giardia, amebae, and trichomonads. la.govwikipedia.org The biochemical pathways in these organisms differ from those in aerobic bacteria and higher eukaryotes, presenting unique targets for antimicrobial action.

In many anaerobic protozoa, energy metabolism is heavily reliant on enzymes that are absent in their mammalian hosts. A key pathway involves the oxidative decarboxylation of pyruvate by the enzyme pyruvate:ferredoxin oxidoreductase (PFOR). This enzyme is crucial for anaerobic energy metabolism. medscape.com Other nitro-heterocyclic drugs, such as metronidazole (B1676534) and nitazoxanide, are known to be activated via reduction by the low-redox-potential electron transfer proteins (e.g., ferredoxin) that are themselves reduced by enzymes like PFOR. medscape.com The resulting reactive intermediates are cytotoxic. Given that furaltadone is effective against these same protozoa, it is highly probable that it acts through a similar mechanism, exploiting the unique anaerobic biochemistry of these organisms by being reductively activated to a toxic form.

Biochemical Pathway Model System Effect of Furaltadone/Nitrofurans Reference
DNA SynthesisBacteria (E. coli)Inhibited by reactive metabolites causing DNA damage. patsnap.comcdnsciencepub.com
RNA SynthesisBacteria (E. coli)Inhibited. cdnsciencepub.com
Protein SynthesisBacteriaInhibited through damage to ribosomal proteins. patsnap.com
Citric Acid CycleBacteriaInhibited by reactive intermediates. nih.gov
Pyruvate MetabolismBacteria (E. coli)Inhibited. cdnsciencepub.com
Amino Acid MetabolismWastewater BacteriaAltered after long-term exposure. wikipedia.org
Energy Metabolism (PFOR pathway)Protozoa (Giardia lamblia)Likely inhibited via reductive activation by ferredoxin, similar to other nitro drugs. medscape.com

Environmental Distribution, Persistence, and Ecotoxicological Implications

Bioaccumulation and Biomonitoring Studies in Aquatic Primary Producers (e.g., Macroalgae like Ulva lactuca)

The accumulation of pharmaceutical compounds in primary producers is a critical aspect of their environmental risk assessment. The green macroalga Ulva lactuca has been identified as a potential biomonitor for nitrofuran contamination due to its capacity to accumulate these substances. nih.govresearchgate.net

Studies have demonstrated that U. lactuca can take up furaltadone (B92408) from the surrounding water. In one study, when exposed to prophylactic (16 μg/mL) and therapeutic (32 μg/mL) concentrations of furaltadone, the macroalga exhibited significant growth impairment. nih.gov The therapeutic concentration led to a more substantial reduction in growth (87.5%) compared to the prophylactic concentration (58%). nih.gov

The internal concentrations of furaltadone in U. lactuca reached as high as 18.84 μg/g wet weight, indicating a significant potential for bioaccumulation. nih.gov This ability of U. lactuca to accumulate furaltadone from the water column makes it a valuable tool for field surveys to detect the presence of this and other nitrofuran antibiotics. nih.govnih.gov The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise determination of furaltadone residues in macroalgae like U. lactuca. nih.gov

**Table 1: Bioaccumulation and Growth Effects of Furaltadone on *Ulva lactuca***

Exposure Concentration (in water) Growth Reduction (%) Maximum Internal Concentration (μg/g WW)
16 μg/mL (Prophylactic) 58% Not specified in the provided context
32 μg/mL (Therapeutic) 87.5% 18.84

Data sourced from a study on the effects of furaltadone on Ulva lactuca. nih.gov

Environmental Fate and Degradation Pathways (e.g., Hydrolysis, Photodegradation)

The persistence of furaltadone in aquatic environments is largely determined by its degradation pathways. Research into its aqueous fate has shown that hydrolysis plays an insignificant role in its breakdown at environmentally relevant pH levels. nih.gov

The primary route of elimination for furaltadone in aquatic systems is indirect photolysis. nih.gov The degradation of furaltadone can be accelerated through various advanced oxidation processes. For instance, the use of UV light in combination with persulfate (PS) has been shown to be effective, achieving nearly 80% mineralization in half an hour. bath.ac.uk The combination of UV light and hydrogen peroxide (H₂O₂) is also more effective than UV light alone. bath.ac.uk

Studies have explored different photocatalytic systems to enhance degradation:

Homogeneous phase: The UV/PS system demonstrates the best performance for mineralization. bath.ac.uk

Heterogeneous phase (UVA/TiO₂/PS): In this system, reactive holes play a significant role, altering the mineralization mechanism and leading to the formation of different intermediates. bath.ac.uk

Solar Light: The Solar/TiO₂/PS process is the most cost-effective due to its use of solar energy, though it requires an additional step for catalyst recovery. bath.ac.uk

The photodegradation of furaltadone leads to the formation of various transformation products. nih.gov The identification of these photoproducts is crucial for a complete understanding of the environmental impact, as some may also have toxicological relevance. nih.gov

Table 2: Efficacy of Different Photodegradation Processes for Furaltadone

Process Mineralization Rate Constant (k, min⁻¹) Notes
UV 0.0013 Slow mineralization
UV/H₂O₂ 0.0185 Faster than UV alone
UV/PS 0.0206 Best performance in homogeneous phase
UV/H₂O₂/PS 0.015 Slower due to scavenger effect of excess radicals

Data from a study on the UV/solar photo-degradation of furaltadone. bath.ac.uk

Impact on Non-Target Microbial Communities (e.g., Intestinal Flora of Aquatic Animals)

The introduction of antibiotics like furaltadone into aquatic environments raises concerns about their effects on non-target microbial populations, including the intestinal flora of aquatic animals. While specific studies on the impact of furaltadone on the gut microbiome of fish are not extensively detailed in the provided search results, the general effects of antibiotics on these communities are well-documented. nih.gov

Chronic exposure to antibiotics can lead to dysbiosis, an imbalance in the gut microbial community, in fish. nih.gov For example, studies on zebrafish have shown that exposure to other antibiotics can significantly decrease the relative abundance of core gut microbiome members, such as Cetobacterium somerae. nih.gov This bacterium is important for maintaining intestinal homeostasis and inhibiting the growth of potential pathogens. nih.gov Concurrently, a decrease in beneficial bacteria can be accompanied by an increase in opportunistic pathogens, such as Aeromonas veronii. nih.gov Such alterations to the intestinal flora can disrupt the host's immune system and increase susceptibility to pathogens. nih.gov

Given that furaltadone is a broad-spectrum antibiotic, it is plausible that its presence in aquatic ecosystems could exert similar pressures on the intestinal microbial communities of fish and other aquatic organisms, potentially altering community structure and function. mdpi.com

Antimicrobial Resistance Mechanisms and Dynamics

Biochemical Characterization of Nitrofuran Resistance Mechanisms

Resistance to nitrofurans, including furaltadone (B92408), is primarily a result of the bacterium's inability to metabolize the drug into its toxic, reactive intermediates. This metabolic inactivation is a key biochemical mechanism of resistance. The antibacterial action of nitrofurans is dependent on the reduction of their 5-nitro group by bacterial nitroreductases. This process forms highly reactive electrophilic intermediates that can damage bacterial DNA, ribosomes, and other cellular components. Consequently, any alteration or impairment of this activation process can lead to resistance.

The primary enzymes involved in the activation of nitrofurans are the oxygen-insensitive nitroreductases, specifically NfsA and NfsB. nih.govnih.gov These enzymes are flavoproteins that utilize NADH or NADPH as electron donors to reduce the nitro group of the drug. nih.gov Studies on the related nitrofuran, nitrofurantoin (B1679001), have demonstrated that resistance often arises from mutations that lead to the loss of function of these nitroreductases. nih.govnih.gov

In Escherichia coli, a stepwise development of resistance has been observed. The initial step to low-level resistance is typically associated with mutations in the nfsA gene. nih.govnih.gov A subsequent increase to high-level resistance is then often a consequence of mutations in the nfsB gene in a strain already harboring an nfsA mutation. nih.govnih.gov These mutations can include insertions of mobile genetic elements, frameshift mutations, or point mutations that result in non-functional or truncated enzyme proteins. nih.govnih.gov

Another crucial element in this biochemical pathway is the biosynthesis of flavin mononucleotide (FMN), a necessary cofactor for the NfsA and NfsB nitroreductases. The enzyme riboflavin (B1680620) synthase, encoded by the ribE gene, is essential for the production of riboflavin, a precursor to FMN. Deletions or mutations in the ribE gene can, therefore, lead to reduced nitroreductase activity and contribute to nitrofuran resistance. nih.gov

Furthermore, the biotransformation of furaltadone itself can be a mechanism of detoxification, although this has been more extensively studied in non-bacterial organisms. For instance, the fungus Aspergillus tamarii has been shown to degrade furaltadone, reducing its antimicrobial activity. researchgate.net While this is not a bacterial resistance mechanism in the traditional sense, it highlights the potential for enzymatic modification of the furaltadone molecule in the environment. In bacteria, the primary biochemical basis of resistance remains the prevention of the drug's activation.

Molecular Biology of Resistance Genes and Their Transfer Mechanisms

The genetic basis of furaltadone resistance is intrinsically linked to the genes encoding the nitroreductase enzymes and components of efflux systems. As discussed, mutations in the chromosomal genes nfsA and nfsB are the most common cause of high-level resistance to nitrofurans. nih.govnih.govnih.gov These mutations often involve the insertion of insertion sequence (IS) elements, such as IS1, IS2, IS5, IS30, and IS186, which disrupt the coding sequence and lead to the production of non-functional proteins. nih.govnih.gov

In addition to chromosomal mutations, acquired resistance through the horizontal transfer of resistance genes is a significant concern. While plasmid-mediated resistance to furaltadone is not as commonly reported as for other antibiotic classes, the potential for transfer exists. The oqxAB efflux pump, which can be located on plasmids, has been associated with reduced susceptibility to nitrofurantoin and other antimicrobials in Enterobacteriaceae. nih.govnih.gov The oqxAB operon encodes a multidrug efflux pump belonging to the resistance-nodulation-division (RND) family. nih.govmdpi.com Overexpression of this pump, often due to mutations in its repressor gene oqxR, can lead to the active efflux of nitrofurans from the bacterial cell, thereby reducing their intracellular concentration and efficacy. nih.gov

Studies have shown a significant correlation between the presence of oqxA and oqxB genes and resistance to various antibiotics, including ciprofloxacin, ceftriaxone, and chloramphenicol, in Klebsiella pneumoniae. mdpi.comnih.gov While the direct link to furaltadone resistance is less documented, the broad substrate specificity of the OqxAB pump suggests it could also contribute to furaltadone resistance. The presence of these genes on mobile genetic elements like plasmids facilitates their spread among different bacterial species and strains, contributing to the dissemination of multidrug resistance. nih.govnih.gov

The transfer of these resistance genes can occur through various mechanisms, including conjugation, transformation, and transduction. Plasmids carrying resistance genes can be transferred between bacteria via direct cell-to-cell contact during conjugation. This is a particularly efficient mechanism for the rapid spread of resistance within and between bacterial populations.

Comparative Resistance Profiling in Environmental and Commensal Microbial Isolates

The prevalence of resistance to furaltadone and other nitrofurans varies significantly between different bacterial species and between isolates from different environments. Commensal bacteria, which are part of the normal flora of humans and animals, can act as a significant reservoir of antimicrobial resistance genes. Environmental isolates, particularly from areas impacted by agriculture and wastewater, also show varying levels of resistance.

Due to the historical use of furaltadone in veterinary medicine, there is a particular interest in its resistance profiles in bacteria from agricultural settings. Studies on related nitrofurans like furazolidone (B1674277) and nitrofurantoin provide valuable insights into what can be expected for furaltadone. For instance, furazolidone-resistant mutants of diarrhoeagenic E. coli have been developed in the laboratory, with mutations primarily in the nfsA and nfsB genes. nih.gov

There is a scarcity of comprehensive studies that directly compare the minimum inhibitory concentrations (MICs) of furaltadone across a wide range of environmental and commensal isolates. However, data for the closely related nitrofurans, nitrofurantoin and furazolidone, can serve as a proxy to understand the potential resistance landscape for furaltadone. The following table presents a summary of MIC data for nitrofurantoin and furazolidone against various bacterial isolates, which helps to illustrate the comparative resistance profiles.

Disclaimer: The following table includes data for nitrofurantoin and furazolidone as a proxy, due to the limited availability of specific furaltadone MIC data for a broad range of environmental and commensal isolates.

AntibioticBacterial SpeciesIsolate SourceMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
NitrofurantoinEscherichia coliClinical (Urinary)8321 - 128 nih.gov
NitrofurantoinStaphylococcus pseudintermediusClinical (Canine UTI)8164 - 16 nih.gov
NitrofurantoinEnterococcus faeciumClinical (Canine UTI)>512>51232 - >512 nih.gov
FurazolidoneEscherichia coliClinical (Diarrhoeagenic)--Resistant mutants selected at 4-32 µg/mL nih.gov
NitrofurantoinEscherichia coliEnvironmental (Wastewater)--All isolates susceptible nih.gov
NitrofurantoinEscherichia coliClinical (Urinary)1664≤1 - >128 nih.gov
NitrofurantoinKlebsiella spp.Clinical (Urinary)128256≤1 - >128 nih.gov
NitrofurantoinEnterobacter spp.Clinical (Urinary)>128>128≤1 - >128 nih.gov

Studies on environmental samples, such as those from wastewater treatment plants, have shown a lower prevalence of resistance to nitrofurantoin in E. coli compared to other antibiotics. nih.govkjom.org However, the continuous selective pressure from the use of antibiotics in human and veterinary medicine can lead to an increase in the prevalence of resistant strains in the environment.

Commensal E. coli from healthy humans and animals are also recognized as important reservoirs of resistance genes. mq.edu.au The prevalence of resistance in commensal bacteria can vary geographically and is often linked to local antibiotic usage patterns. The potential for these commensal bacteria to transfer resistance genes to pathogenic bacteria is a significant public health concern.

Crystallography, Solid State Chemistry, and Polymorphism Studies

Crystal Structure Determination of Furaltadone (B92408) (+)-Tartrate Salt and its Related Forms

The determination of a crystal structure is fundamental to understanding the solid-state properties of a pharmaceutical salt. Although specific crystallographic data for Furaltadone (+)-tartrate salt is not publicly available in crystallographic databases, the methodologies for such a determination are well-established. Techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are the gold standards for elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid.

For this compound, a successful crystal structure determination would reveal critical information, including the lattice parameters (the dimensions of the unit cell), the space group (the symmetry of the crystal), the positions of the furaltadone and tartrate ions within the crystal lattice, and the nature of the intermolecular interactions, such as hydrogen bonding between the ions.

Interactive Table: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₂N₄O₁₂PubChem nih.gov
Molecular Weight474.4 g/mol PubChem nih.gov
IUPAC Name2,3-dihydroxybutanedioic acid;5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-onePubChem nih.gov
InChI KeyNUQMJOZPYRELIB-FJUODKGNSA-NSigma-Aldrich sigmaaldrich.com
CAS Number14343-71-6Sigma-Aldrich sigmaaldrich.com

Polymorphism and Pseudopolymorphism Investigations (e.g., Hydrates, Solvates)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. researchgate.net These different forms can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, making their study critical in drug development.

No specific polymorphs or pseudopolymorphs of this compound have been reported in the scientific literature. However, a related nitrofuran, Nitrofurantoin (B1679001), is known to exist in multiple polymorphic and pseudopolymorphic forms, including two anhydrous polymorphs (α and β), two monohydrates, and various solvates. researchgate.net This suggests that Furaltadone, with its structural complexity and multiple hydrogen bond donors and acceptors, could also potentially form various solid-state structures under different crystallization conditions. A systematic polymorph screen would be necessary to investigate this, involving crystallization from a wide range of solvents and under various thermodynamic and kinetic conditions.

Co-crystallization Research with Pharmaceutically Relevant Co-formers

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining an active pharmaceutical ingredient (API) with a benign co-former in the same crystal lattice. nih.gov The goal is often to enhance properties such as solubility, stability, or tabletability. researchgate.net

There is no published research on the co-crystallization of Furaltadone. Potential pharmaceutically acceptable co-formers for Furaltadone could include carboxylic acids, amides, and other molecules capable of forming strong and predictable hydrogen bonds with the furaltadone molecule. The selection of a suitable co-former is a critical step and can be guided by principles of crystal engineering and supramolecular chemistry. nih.gov Techniques such as solvent evaporation, grinding, and slurry conversion are commonly employed to screen for and produce co-crystals. nih.gov

Factors Influencing Crystallization Processes and Solid-State Stability in Research Contexts

The crystallization process is influenced by a multitude of factors that can affect the resulting crystal form, size, and purity. researchgate.net Understanding and controlling these factors are crucial for ensuring the consistent production of a desired solid form.

Key factors that would influence the crystallization of this compound include:

Solvent: The choice of solvent affects the solubility and can dictate which polymorphic form crystallizes.

Supersaturation: The level of supersaturation is a primary driving force for nucleation and crystal growth. researchgate.net

Temperature: Temperature affects solubility and the kinetics of crystallization, potentially leading to different polymorphs at different temperatures. nih.gov

Cooling Rate: The rate of cooling can influence whether a kinetically or thermodynamically favored form crystallizes. researchgate.net

Agitation: Stirring can affect the nucleation rate and crystal size distribution. researchgate.net

Impurities: The presence of impurities can inhibit or promote the nucleation of specific crystal forms.

The solid-state stability of this compound would be influenced by factors such as temperature, humidity, and light exposure. nih.gov The inherent chemical stability of the furaltadone molecule, particularly the nitro-functionalized furan (B31954) ring, would be a key consideration. nih.gov The tartrate salt form is expected to have different stability characteristics compared to the free base or other salt forms.

Impurity Profiling and Quality Control in Chemical Synthesis Research

Identification and Characterization of Synthetic Impurities and Degradation Products

The manufacturing process of Furaltadone (B92408) and its subsequent formulation into a tartrate salt can introduce various impurities. These can be broadly categorized as process-related impurities and degradation products. researchgate.net

Process-Related Impurities: These impurities can arise from starting materials, intermediates, by-products, and reagents used in the synthesis. researchgate.netuspnf.com For instance, in the synthesis of related nitrofurans like nitrofurantoin (B1679001), impurities such as 1-aminohydantoin (B1197227) sulfate (B86663) and 5-nitro-2-furaldehyde (B57684) diacetate can be present if they are used as starting materials and the reaction is incomplete. nih.gov Similarly, by-products from unintended side reactions can also contaminate the final product. researchgate.net

Degradation Products: Furaltadone, like other nitrofurans, can degrade under various conditions such as hydrolysis, oxidation, and photolysis. researchgate.nethyphadiscovery.com A significant degradation product of Furaltadone is its metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). cabidigitallibrary.orgnih.gov Studies have shown that Furaltadone is less stable than its metabolites, making the detection of metabolites like AMOZ a key indicator of both the use and degradation of the parent compound. cabidigitallibrary.orgnih.gov The presence of water and changes in pH can facilitate the hydrolysis of the furan (B31954) ring and the oxazolidinone structure. researchgate.net

The following table summarizes potential impurities associated with Furaltadone.

Table 1: Potential Impurities of Furaltadone

Impurity Type Example Compound Name Origin
Degradation Product 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) Metabolite and degradation product of Furaltadone. cabidigitallibrary.orgnih.gov
Starting Material 5-nitro-2-furaldehyde A common precursor in nitrofuran synthesis. nih.gov

Development of Analytical Methods for Purity Assessment in Research-Grade Materials

Accurate assessment of the purity of Furaltadone (+)-tartrate salt is crucial. Various analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent. sigmaaldrich.comakademisains.gov.my

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying Furaltadone and its impurities. akademisains.gov.my Methods have been developed using C18 columns with mobile phases typically consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like methanol). cabidigitallibrary.org The retention time of Furaltadone under specific HPLC conditions allows for its identification and quantification. For example, one study reported a retention time of 3.87 minutes for Furaltadone. akademisains.gov.my

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity, making it ideal for detecting trace-level impurities and degradation products. researchgate.netnih.gov This technique is particularly useful for monitoring the metabolite AMOZ. researchgate.net Validation of these methods is performed according to guidelines such as those from the European Commission Decision 2002/657/EC, which establishes criteria for analytical method performance, including decision limit (CCα) and detection capability (CCβ). cabidigitallibrary.orgnih.gov For Furaltadone, reported CCα and CCβ values have been 0.9 μg/kg and 2.0 μg/kg, respectively. cabidigitallibrary.orgnih.gov

The table below outlines key parameters of an example analytical method for Furaltadone.

Table 2: Example Analytical Method Parameters for Furaltadone Analysis

Parameter Value/Condition Reference
Analytical Technique LC-MS/MS cabidigitallibrary.orgnih.gov
Mobile Phase 10 mM ammonium formate (B1220265) (pH 4)/methanol cabidigitallibrary.org
Decision Limit (CCα) 0.9 μg/kg cabidigitallibrary.orgnih.gov

Assessment of Enantiomeric and Diastereomeric Impurities in Synthesized Batches

The assessment of stereoisomeric impurities is a critical aspect of quality control for chiral drugs like this compound. veeprho.com Furaltadone possesses a chiral center in its oxazolidinone ring. nih.gov The use of (+)-tartaric acid, a chiral resolving agent, to form the salt introduces another chiral compound into the formulation. This can lead to the formation of diastereomers if the Furaltadone used is a racemic mixture. nih.gov

Enantiomeric Impurities: If the synthesis of Furaltadone is not stereospecific, it can result in a mixture of enantiomers (R- and S-Furaltadone). veeprho.com The inactive or less active enantiomer is considered a chiral impurity. veeprho.com Regulatory bodies generally require that chiral drugs be marketed as single enantiomers unless there is a therapeutic justification for using a racemic mixture. americanpharmaceuticalreview.com

Diastereomeric Impurities: When racemic Furaltadone is combined with enantiomerically pure (+)-tartaric acid, two diastereomeric salts can be formed: (R)-Furaltadone-(+)-tartrate and (S)-Furaltadone-(+)-tartrate. Diastereomers have different physicochemical properties and can often be separated by standard chromatographic techniques like HPLC. nih.gov

Analytical Techniques for Chiral Separation: Chiral HPLC is a powerful tool for separating enantiomers and diastereomers. americanpharmaceuticalreview.comnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers. americanpharmaceuticalreview.com Polysaccharide-based CSPs are commonly used for this purpose. nih.gov Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, is another effective method for enantiomeric separation. nih.gov

The following table summarizes the types of stereoisomeric impurities relevant to this compound.

Table 3: Stereoisomeric Impurities of this compound

Impurity Type Description Potential for Separation
Enantiomeric Impurity (e.g., (S)-Furaltadone) The mirror image of the desired Furaltadone enantiomer. veeprho.com Requires chiral separation techniques (e.g., chiral HPLC, CE). americanpharmaceuticalreview.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying Furaltadone (+)-tartrate salt?

  • Methodological Answer : Synthesis typically involves acid-base reactions between furaltadone and L(+)-tartaric acid under controlled pH and temperature. Purification may employ recrystallization using ethanol-water mixtures, followed by vacuum drying. Characterization via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm ensures purity >98% . For reproducibility, document stoichiometric ratios, solvent purity, and crystallization conditions explicitly .

Q. How can researchers determine the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Include control samples and triplicate measurements to minimize variability .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with a C18 column and mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Validate the method per ICH guidelines for linearity (R² >0.99), LOD (≤0.1 µg/mL), and recovery rates (85–115%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?

  • Methodological Answer : Perform meta-analysis of existing studies, stratifying data by species (e.g., murine vs. human), dosage forms, and assay sensitivity. Use Bland-Altman plots to assess bias between methods. If discrepancies persist, conduct in vitro permeability assays (e.g., Caco-2 cell models) and in vivo PK studies in parallel to isolate confounding variables .

Q. What strategies optimize chiral resolution of this compound from its enantiomeric impurities?

  • Methodological Answer : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (e.g., hexane:isopropanol with 0.1% diethylamine) to achieve baseline separation (resolution >1.5). Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. How do researchers design experiments to investigate this compound’s mechanism of action in antimicrobial resistance?

  • Methodological Answer : Use transcriptomic profiling (RNA-seq) on treated bacterial cultures to identify differentially expressed genes. Pair this with proteomic analysis (2D gel electrophoresis or SILAC) to map protein interactions. Validate targets via knock-out mutants and time-kill assays. Ensure statistical power by calculating sample size a priori using tools like G*Power .

Data Contradiction and Reproducibility

Q. What steps mitigate variability in this compound’s cytotoxicity assays across laboratories?

  • Methodological Answer : Standardize cell lines (e.g., ATCC-certified HepG2), culture media, and exposure times. Use reference compounds (e.g., doxorubicin) as positive controls. Share raw data (e.g., fluorescence intensity values) via repositories like Figshare to enable cross-lab comparisons .

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Re-evaluate solubility using the shake-flask method at equilibrium (24 hrs) with HPLC quantification. Test solvents across a Hansen solubility parameter range. Publish detailed protocols for solvent purity, temperature control (±0.5°C), and agitation speed to enhance reproducibility .

Methodological Tables

Table 1 : Stability of this compound Under Accelerated Conditions

Condition (pH/Temp)Degradation Rate (k, day⁻¹)Major Degradants IdentifiedAnalytical Method Used
pH 2.0, 40°C0.012 ± 0.003Furaltadone-free baseLC-MS/MS
pH 7.4, 60°C0.045 ± 0.008Tartaric acid adductsNMR/HPLC

Table 2 : Validation Parameters for Chiral Purity Analysis

ParameterAcceptable CriteriaObserved Value
Resolution (Rs)≥1.51.78 ± 0.12
Enantiomeric Excess≥99%99.3% ± 0.5%
Column EfficiencyN ≥ 2000 plates/m2450 plates/m

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.